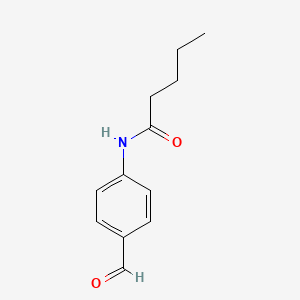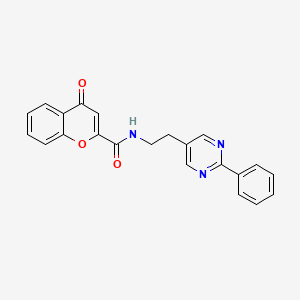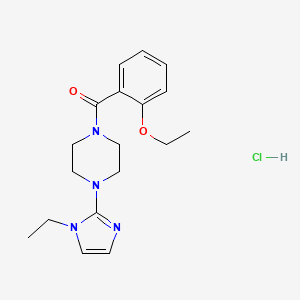
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide, also known as CTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CTSA is a thienylacetamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In particular, it has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, leading to a reduction in inflammation and pain. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide is its potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide. One area of interest is the development of new painkillers and anti-inflammatory drugs based on the structure of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide and its potential applications in the treatment of cancer. Finally, more research is needed to determine the safety and toxicity of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide in clinical settings.
Métodos De Síntesis
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-cyclohexylthiophene-3-carboxamide with potassium thioacetate and potassium cyanide. This reaction results in the formation of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide, which can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been extensively studied for its potential applications in the field of drug discovery. In particular, it has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-cyclohexylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c14-8-10-6-7-17-13(10)15-12(16)9-18-11-4-2-1-3-5-11/h6-7,11H,1-5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOYYLGWPOYFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2789279.png)
![1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2789280.png)


![3-[[(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2789285.png)
![3-(2,5-dimethylbenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789286.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2789287.png)

![N-(2-chlorobenzyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789291.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea](/img/structure/B2789292.png)
![3-(4-Bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B2789293.png)
![1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B2789296.png)

